2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H18N6O6S5 and a molecular weight of 574.701 g/mol This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamides, thiadiazoles, and acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimizations for yield and purity. Techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The sulfonamide groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, 2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and multiple sulfonamide groups contribute to its versatility and potential for various applications .
Properties
CAS No. |
309742-12-9 |
---|---|
Molecular Formula |
C18H18N6O6S5 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[[5-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H18N6O6S5/c19-34(27,28)13-5-1-11(2-6-13)21-15(25)9-31-17-23-18(33-24-17)32-10-16(26)22-12-3-7-14(8-4-12)35(20,29)30/h1-8H,9-10H2,(H,21,25)(H,22,26)(H2,19,27,28)(H2,20,29,30) |
InChI Key |
IYGITJWQHYSZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.